![molecular formula C8H7ClN2O6S B3308330 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride CAS No. 937661-09-1](/img/structure/B3308330.png)
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride
Overview
Description
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride is an aromatic compound with the molecular formula C8H7ClN2O6S. It is characterized by the presence of two methyl groups, two nitro groups, and a sulfonyl chloride group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride typically involves the nitration of 2,4-dimethylbenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Reagents like amines or alcohols can react with the sulfonyl chloride group under basic conditions to form sulfonamides or sulfonate esters.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamide and sulfonate ester derivatives.
Scientific Research Applications
Organic Synthesis
DNBSC serves as an important intermediate in organic synthesis:
- Synthesis of Sulfonamides : DNBSC can be utilized to synthesize various sulfonamides by reacting with amines. This reaction is crucial for developing pharmaceuticals and agrochemicals due to the biological activity of sulfonamides as antimicrobial agents .
- Formation of Aryl Sulfonates : The compound can facilitate the preparation of aryl sulfonates from phenolic derivatives. This application is particularly relevant in creating compounds with enhanced solubility and bioactivity .
Medicinal Chemistry
DNBSC's role in medicinal chemistry is primarily linked to its potential as a precursor for biologically active compounds:
- Antimicrobial Agents : Research has indicated that derivatives of DNBSC exhibit significant antimicrobial properties. The dinitro group enhances the electron-withdrawing capability, which may contribute to the biological activity of the resulting sulfonamide derivatives .
- Local Anesthetics : DNBSC has been studied for its interactions with local anesthetics like bupivacaine. Complexation studies reveal that DNBSC can form π-π interactions with such anesthetics, potentially influencing their pharmacokinetics and efficacy .
Agricultural Applications
In agriculture, DNBSC derivatives are investigated for their herbicidal properties:
- Herbicides : Certain derivatives of DNBSC have shown promise as pre-emergent herbicides, effective at low application rates. This characteristic is advantageous for reducing environmental impact while maintaining agricultural productivity .
Case Studies and Research Findings
Several studies highlight the practical applications of DNBSC:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamide and sulfonate ester derivatives, which are important in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrobenzenesulfonyl chloride: Similar in structure but lacks the methyl groups.
3,5-Dinitrobenzenesulfonyl chloride: Similar but with different substitution pattern on the benzene ring.
Uniqueness
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride is unique due to the presence of both methyl and nitro groups, which influence its reactivity and applications. The methyl groups provide steric hindrance, while the nitro groups are strong electron-withdrawing groups, making the compound highly reactive in electrophilic and nucleophilic substitution reactions.
Biological Activity
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride (CAS No. 937661-09-1) is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonyl chloride group attached to a dinitrobenzene ring with two methyl substitutions. Its molecular formula is C9H8ClN2O5S. The presence of the sulfonyl chloride moiety is significant for its reactivity and potential interactions with biological targets.
The mechanism of action for this compound primarily involves:
- Electrophilic Substitution : The sulfonyl chloride can react with nucleophiles in biological systems, leading to the formation of sulfonamides or other derivatives that may exhibit biological activity.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes, potentially through covalent modification of active sites.
Biological Activity
Research indicates that compounds related to this compound exhibit a range of biological activities:
- Antibacterial Properties : Some derivatives have demonstrated efficacy against various bacterial strains.
- Anticancer Activity : Compounds with similar structures have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, similar to other dinitrobenzene derivatives.
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | Reference |
---|---|---|
2,4-Dimethyl-3-nitrobenzenesulfonamide | Antibacterial | |
3,5-Dinitrobenzenesulfonamide | Anticancer | |
4-Methyl-3-nitrobenzenesulfonamide | Anti-inflammatory |
Study on Antibacterial Activity
A study published in PubMed Central demonstrated that related dinitro compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized molecular docking techniques to predict binding affinities with bacterial enzymes, supporting the hypothesis that these compounds could serve as antibiotic agents .
Anticancer Research
Research conducted on the anticancer properties of dinitrobenzenes revealed that certain derivatives could inhibit tumor growth in vitro. The mechanism was linked to the induction of oxidative stress in cancer cells, leading to cell death. For instance, a derivative showed IC50 values indicating potent activity against breast cancer cell lines .
Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives related to dinitro compounds. The findings indicated that these compounds could downregulate pro-inflammatory cytokines in human cell lines, suggesting a potential therapeutic role in inflammatory diseases .
Properties
IUPAC Name |
2,4-dimethyl-3,5-dinitrobenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O6S/c1-4-6(10(12)13)3-7(18(9,16)17)5(2)8(4)11(14)15/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOATHSLDFFDQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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